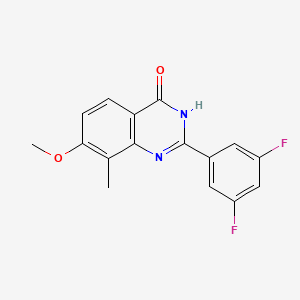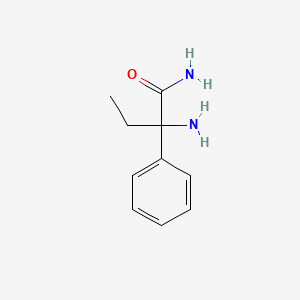
2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core structure substituted with a 3,5-difluorophenyl group, a methoxy group at the 7th position, and a methyl group at the 8th position. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Substituents: The 3,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,5-difluorobenzene as a starting material. The methoxy group at the 7th position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate. The methyl group at the 8th position can be introduced through alkylation reactions using methyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with different oxidation states, while substitution reactions may yield various substituted quinazolinones.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of Receptors: The compound may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
類似化合物との比較
2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other quinazolinone derivatives such as 2-phenylquinazolin-4(1H)-one, 2-(4-fluorophenyl)-7-methoxyquinazolin-4(1H)-one, and 2-(3,5-dichlorophenyl)-8-methylquinazolin-4(1H)-one.
Uniqueness: The presence of the 3,5-difluorophenyl group, methoxy group at the 7th position, and methyl group at the 8th position makes this compound unique in terms of its chemical structure and potential biological activities.
特性
CAS番号 |
922520-31-8 |
|---|---|
分子式 |
C16H12F2N2O2 |
分子量 |
302.27 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12F2N2O2/c1-8-13(22-2)4-3-12-14(8)19-15(20-16(12)21)9-5-10(17)7-11(18)6-9/h3-7H,1-2H3,(H,19,20,21) |
InChIキー |
MPMZRDZHKGBHGD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC(=C3)F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-dihydro-1H-inden-2-ylamino)carbonyl]benzoic acid](/img/structure/B8722401.png)



![tert-butyl (S)-3-chloro-7-isopropyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B8722430.png)

![ethyl 6-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8722436.png)

![tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate](/img/structure/B8722449.png)





